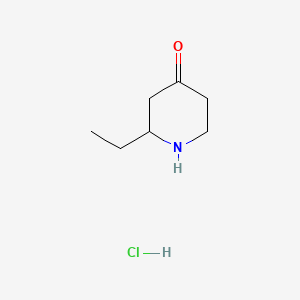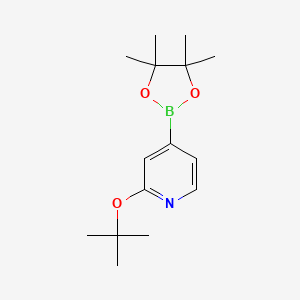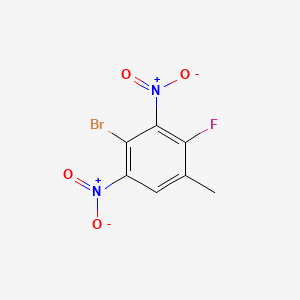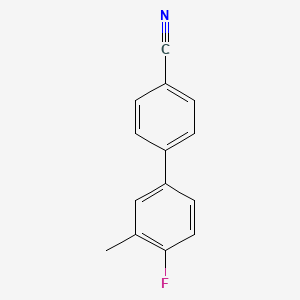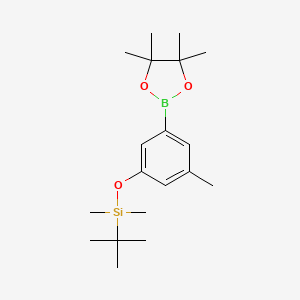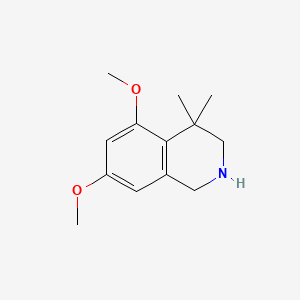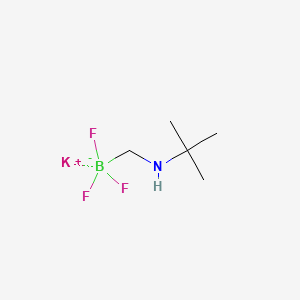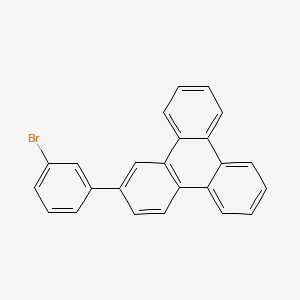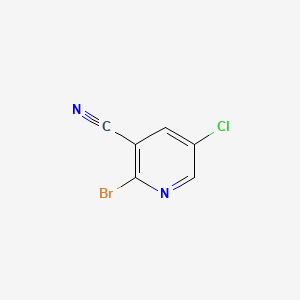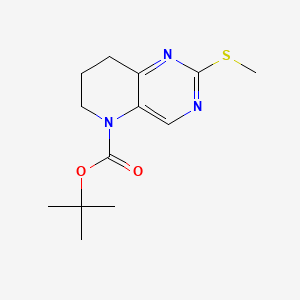
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (CAS# 1246471-43-1) is a useful research chemical . It has a molecular weight of 281.37 and a molecular formula of C13H19N3O2S . The IUPAC name is tert-butyl 2-methylsulfanyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate .
Molecular Structure Analysis
The molecular structure of 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine includes a pyridine and a pyrimidine ring . The structure is considered a privileged heterocyclic scaffold due to its resemblance with DNA bases .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The chemical compound 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine falls under the broader category of pyrimidine derivatives, which are known for their wide range of biological activities. These activities include anti-inflammatory, anticancer, antiallergic, and analgesic effects. A detailed review of the literature reveals that substituted tetrahydropyrimidine derivatives demonstrate significant potential in exhibiting in vitro anti-inflammatory activities. The synthesis of these compounds involves the reaction of urea and bis(methylthio)methylenemalononitrile, leading to compounds possessing a replaceable active methylthio group. Such derivatives have been explored for their potential in designing leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Photocatalysis Applications
The exploration of bismuth-based photocatalysts highlights the significance of compounds like (BiO)2CO3, which share structural similarities with pyrimidine derivatives in terms of their ability to undergo various modifications for enhanced photocatalytic performance. This demonstrates the potential for applying pyrimidine-related compounds in fields beyond biological activities, extending to environmental applications such as the degradation of pollutants under visible light (Ni, Sun, Zhang, & Dong, 2016).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of pyrimidine derivatives have also been a focus of research, indicating the versatility of these compounds in forming various biologically active molecules. Techniques such as IR, NMR, MS, and elemental analysis are employed to characterize these compounds, underscoring the complexity and diversity of pyrimidine chemistry and its applications in drug discovery and development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with Boc-protected 1,3-diaminopropane in the presence of a base followed by cyclization of the resulting intermediate.", "Starting Materials": ["2-(methylthio)pyrimidine-5-carbaldehyde", "Boc-protected 1,3-diaminopropane", "Base"], "Reaction": ["Step 1: 2-(methylthio)pyrimidine-5-carbaldehyde is reacted with Boc-protected 1,3-diaminopropane in the presence of a base to form the intermediate.", "Step 2: The intermediate is cyclized to form 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine." ] } | |
CAS-Nummer |
1246471-43-1 |
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17) |
InChI-Schlüssel |
PJWGTEWPFIMNPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)SC |
Kanonische SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



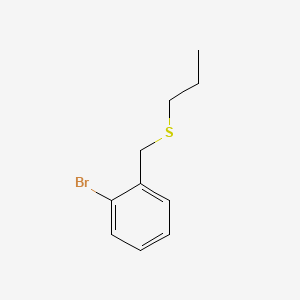
![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)
